CYP3A2 Inhibition: 1.8-Fold Higher Potency than Aspirin
10H-Azepino[1,2-a]benzimidazol-10-one inhibits rat CYP3A2 with a Ki of 52.6 µM, which is approximately 1.8-fold lower (i.e., more potent) than the clinically relevant comparator aspirin (Ki = 95.46 µM) [1][2]. Both values were determined in rat liver microsomes using midazolam and dexamethasone as substrates, respectively, under comparable in vitro conditions.
| Evidence Dimension | CYP3A2 inhibition constant (Ki) |
|---|---|
| Target Compound Data | 52.6 µM |
| Comparator Or Baseline | Aspirin: 95.46 µM |
| Quantified Difference | 1.8-fold lower Ki (more potent) |
| Conditions | Rat liver microsomes; midazolam (target) or dexamethasone (comparator) as substrate |
Why This Matters
This moderate CYP3A2 inhibition potency may be advantageous for applications requiring partial modulation of CYP3A2 activity without the complete suppression seen with strong inhibitors, potentially reducing the risk of severe drug-drug interactions compared to more potent alternatives.
- [1] BindingDB. BDBM50592756 (CHEMBL5182450). Ki = 5.26E+4 nM for CYP3A2 inhibition in rat liver microsomes. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50592756. View Source
- [2] Hussain, A. et al. Development and Validation of a Novel HPLC Method to Analyse Metabolic Reaction Products Catalysed by the CYP3A2 Isoform: In Vitro Inhibition of CYP3A2 Enzyme Activity by Aspirin. Molecules 2022, 27, 927. View Source
